4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
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Overview
Description
4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound that features a benzothiazole moiety, a pyridine ring, and a piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: Starting from ortho-aminothiophenol and reacting with carbon disulfide and a suitable oxidizing agent.
Coupling with Piperazine: The benzothiazole derivative is then coupled with a piperazine derivative under appropriate conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Pyridine Ring:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and pyridine moieties can play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazine: Lacks the carbonyl group on the piperazine ring.
4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one: Has the pyridine ring attached at a different position.
4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-4-yl)piperazin-2-one: Another positional isomer with the pyridine ring attached at the 4-position.
Uniqueness
4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The combination of benzothiazole, pyridine, and piperazine moieties provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
4-(1,3-benzothiazole-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15-11-20(9-10-21(15)14-7-3-4-8-18-14)17(23)16-19-12-5-1-2-6-13(12)24-16/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBDYLQYZZJNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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